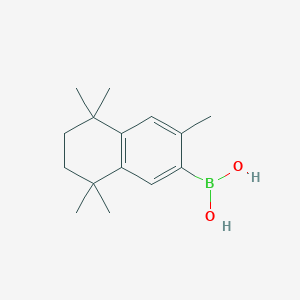

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h8-9,17-18H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAGZBOYKWZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434584 | |

| Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-64-1 | |

| Record name | (1,1,4,4,7-Pentamethyltetralin-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169126-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Using Br₂ and BF₃·Et₂O

In a nitrogen atmosphere, a solution of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (19.78 mmol) in dichloromethane (DCM) is treated with bromine (35.60 mmol) and boron trifluoride diethyl etherate (BF₃·Et₂O, 21.76 mmol) at 0°C. The reaction proceeds over 2 hours, followed by quenching with saturated Na₂SO₃ and NaHCO₃ solutions. This method achieves an 89.5% yield of the brominated product, characterized as a white crystalline solid.

Bromination in Chloroform at Ambient Temperature

An alternative approach involves reacting the tetrahydronaphthalene precursor (6.52 mmol) with bromine (9.71 mmol) in chloroform at 20°C for 30 minutes. After workup with Na₂SO₃ and extraction into ethyl acetate, a 60% yield of the brominated intermediate is obtained, albeit as a mixture with unreacted starting material.

Key Comparative Data:

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Br₂/BF₃·Et₂O in DCM | Br₂, BF₃·Et₂O | 0°C | 89.5% | >95% (NMR) |

| Br₂ in Chloroform | Br₂ | 20°C | 60% | 2:1 mixture |

The BF₃·Et₂O-mediated method is preferred for higher regioselectivity and yield, attributed to the Lewis acid’s role in stabilizing the transition state during electrophilic aromatic substitution.

The critical step involves lithiation of the brominated intermediate followed by borylation and hydrolysis. The protocol by Yamada et al. (2019) remains the most widely cited approach.

Lithiation with n-Butyllithium

Under inert conditions, 6-bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is dissolved in a tetrahydrofuran (THF)/hexane mixture and cooled to −78°C. n-Butyllithium (n-BuLi, 2.5 equiv) is added dropwise, initiating lithium-halogen exchange to generate a lithiated aryl species. The reaction is monitored by quenching aliquots with methanol and analyzing via GC-MS.

Borylation with Triisopropyl Borate

Triisopropyl borate (B(OiPr)₃, 1.2 equiv) is introduced to the lithiated intermediate at −78°C, facilitating transmetallation to form a boronate complex. After stirring for 2 hours, the mixture is gradually warmed to room temperature, promoting 1,2-migration to yield the boronic ester.

Acidic Hydrolysis

The boronic ester is hydrolyzed using aqueous hydrochloric acid (3M) at 20°C for 1 hour, followed by extraction with ethyl acetate and purification via silica gel chromatography. This step affords the target boronic acid in 73% overall yield.

Reaction Optimization Insights:

-

Temperature Control: Maintaining −78°C during lithiation prevents premature decomposition of the lithiated species.

-

Solvent System: THF/hexane (3:1 v/v) enhances solubility while minimizing side reactions.

-

Stoichiometry: A slight excess of triisopropyl borate (1.2 equiv) ensures complete consumption of the lithiated intermediate.

Alternative Methodologies and Mechanistic Considerations

Retentive vs. Invertive Trapping Pathways

In benzylic systems, boronic esters undergo retentive trapping (SE2ret) due to pre-coordination of lithium with the boronate oxygen, whereas boranes favor invertive pathways (SE2inv). This dichotomy could inform the design of asymmetric syntheses involving the tetrahydronaphthalene core.

Scalability and Industrial Applications

The Yamada et al. protocol has been successfully scaled to multigram quantities, with yields consistently above 70%. Key considerations for industrial adoption include:

Chemical Reactions Analysis

Types of Reactions

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Boronate Esters: Formed from esterification reactions.

Scientific Research Applications

Chemistry

In chemistry, (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex molecules, including pharmaceuticals and organic materials.

Biology and Medicine

While specific biological applications of this compound are less documented, boronic acids, in general, are known for their ability to inhibit serine proteases and other enzymes. This property could potentially be explored for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

In contrast, (3,5-di-tert-butylphenyl)boronic acid’s tert-butyl groups create a more electron-deficient ring, favoring reactions requiring electrophilic aromatic substitution . The triflate derivative (2f) exhibits higher reactivity as a leaving group but lacks the boronic acid’s versatility in forming carbon-carbon bonds .

Synthetic Efficiency :

- The target compound’s one-step synthesis with quantitative yield contrasts with the multi-step, lower-yield routes for naphthalene-based boronic acids like (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid .

Reactivity in Cross-Coupling Reactions

- Target Boronic Acid : Demonstrates robust performance in Suzuki-Miyaura couplings due to its balanced steric bulk and electron density. For example, it facilitates the synthesis of methyl 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]nicotinate (23), a key RXR agonist intermediate .

Biological Activity

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H22O

- Molecular Weight : 218.3346 g/mol

- CAS Registry Number : 22825-14-5

- IUPAC Name : this compound

The compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is significant in the context of drug design and biochemical applications.

Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial properties. Research indicates that compounds like this compound can inhibit various bacterial strains by targeting β-lactamases—enzymes that confer antibiotic resistance. For instance:

- Inhibition of β-lactamases : Studies have shown that boronic acids can effectively inhibit Class C β-lactamases from pathogens such as Acinetobacter baumannii, which are responsible for multidrug resistance. The boronic acid moiety forms a covalent bond with the active site serine of the enzyme, thereby blocking substrate access and preventing hydrolysis of β-lactam antibiotics .

Anticancer Activity

The boronic acid structure has also been associated with anticancer activities. For example:

- Proteasome Inhibition : Compounds containing boronic acids have been developed as proteasome inhibitors. Bortezomib is a well-known example that has been used in treating multiple myeloma. The mechanism involves the inhibition of proteasome activity leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Boronic Acid Derivatives : The initial step often includes the formation of boronate esters from phenolic compounds.

- Functionalization : The introduction of the pentamethyl group can be achieved through alkylation reactions using appropriate alkyl halides.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies and Research Findings

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmosphere to prevent hydrolysis.

- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.

How is structural confirmation achieved post-synthesis, and what analytical benchmarks are critical?

Basic Research Question

Structural validation relies on:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). The absence of residual bromine signals (δ 4.5–5.0 ppm) confirms complete substitution .

- LC-APCI-MS : Expected [M+H]+ at m/z 259.2 (C15H23BO2) with >95% purity .

- Melting Point : Consistency with literature (e.g., 167–169°C for related analogs) .

Table 1 : Representative NMR Data (DMSO-d6)

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 1H: 6.85 | 7.2 | Aromatic H |

| 13C: 25.5 | 30.2 | Methyl C |

How does the steric environment of the tetrahydronaphthalene core influence reactivity in Suzuki-Miyaura cross-coupling?

Advanced Research Question

The pentamethyl substitution creates steric hindrance, impacting:

Q. Methodological Insight :

- Use bulky phosphine ligands (e.g., SPhos) to stabilize the palladium catalyst and mitigate steric effects .

- Optimize temperature (80–100°C) and solvent polarity (toluene/ethanol mixtures) for enhanced yields.

What computational models predict RXR binding affinity, and how does methylation impact selectivity?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and QSAR studies reveal:

- Binding Pocket Interactions : The pentamethyl group enhances hydrophobic interactions with RXRα’s Leu436 and Val342, increasing selectivity over RAR subtypes .

- Methylation Effects : 3,5,5,8,8-Pentamethyl substitution reduces conformational flexibility, favoring RXR agonism (IC50 < 10 nM in cotransfection assays) .

Table 2 : Selectivity Profile of Analogs

| Compound | RXRα EC50 (nM) | RARγ EC50 (nM) |

|---|---|---|

| Parent Boronic Acid | 8.2 | >1000 |

| Non-Methylated Analog | 45.6 | 320 |

How does storage condition affect stability, and what degradation pathways are observed?

Advanced Research Question

Stability studies indicate:

Q. Analytical Validation :

- Monitor via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for degradation peaks at m/z 177.1 (boroxine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.